molecular formula C7H8N2O2 B183936 Ethyl 5-pyrimidinecarboxylate CAS No. 40929-50-8

Ethyl 5-pyrimidinecarboxylate

Cat. No.: B183936
CAS No.: 40929-50-8
M. Wt: 152.15 g/mol
InChI Key: YCWDQAKDVQNVAR-UHFFFAOYSA-N
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Description

Ethyl 5-pyrimidinecarboxylate, also known as pyrimidine-5-carboxylic acid ethyl ester, is a heterocyclic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-pyrimidinecarboxylate can be synthesized from 5-bromo-pyrimidine through a metalation process followed by treatment with ethyl cyanoformate . The reaction typically involves the following steps:

    Metalation: 5-bromo-pyrimidine is treated with a strong base such as n-butyllithium to form the corresponding lithium derivative.

    Esterification: The lithium derivative is then reacted with ethyl cyanoformate to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-deficient pyrimidine ring.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: The ester group can undergo condensation reactions with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Amides and Esters: Formed through condensation reactions.

    Hydroxylated Derivatives: Resulting from oxidation reactions.

    Reduced Derivatives: Obtained through reduction processes.

Scientific Research Applications

Ethyl 5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 5-pyrimidinecarboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Ethyl 5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-methyl-5-imidazolecarboxylate: Contains an imidazole ring fused to the pyrimidine ring.

    Ethyl 3-methylpyrazole-5-carboxylate: Features a pyrazole ring instead of a pyrimidine ring.

Uniqueness: this compound is unique due to its specific ester group and the position of the carboxylate group on the pyrimidine ring. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

ethyl pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWDQAKDVQNVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400994
Record name ethyl 5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40929-50-8
Record name ethyl 5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-pyrimidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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